N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 946323-24-6
VCID: VC6561239
InChI: InChI=1S/C21H17ClN4O2/c1-28-21-10-9-19-23-18(13-26(19)25-21)15-7-8-16(22)17(12-15)24-20(27)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,24,27)
SMILES: COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)CC4=CC=CC=C4
Molecular Formula: C21H17ClN4O2
Molecular Weight: 392.84

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide

CAS No.: 946323-24-6

Cat. No.: VC6561239

Molecular Formula: C21H17ClN4O2

Molecular Weight: 392.84

* For research use only. Not for human or veterinary use.

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide - 946323-24-6

Specification

CAS No. 946323-24-6
Molecular Formula C21H17ClN4O2
Molecular Weight 392.84
IUPAC Name N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylacetamide
Standard InChI InChI=1S/C21H17ClN4O2/c1-28-21-10-9-19-23-18(13-26(19)25-21)15-7-8-16(22)17(12-15)24-20(27)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,24,27)
Standard InChI Key ZIROMXPDGYXPEG-UHFFFAOYSA-N
SMILES COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)CC4=CC=CC=C4

Introduction

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide is a complex organic compound of significant interest in medicinal chemistry and pharmacological research. Its unique molecular structure, featuring a chloro-substituted phenyl ring and an imidazo[1,2-b]pyridazine moiety, contributes to its diverse chemical and biological properties. This compound is classified as a heterocyclic aromatic amide and holds potential applications in drug development due to its ability to interact with specific molecular targets.

Structural Features

The compound's structure can be broken down into three key components:

  • Chloro-substituted phenyl ring: Provides aromatic stability and potential for hydrophobic interactions.

  • Imidazo[1,2-b]pyridazine moiety: A heterocyclic system known for biological activity.

  • Phenylacetamide group: Enhances solubility and acts as a pharmacophore for molecular interactions.

The molecular formula of this compound is C20H16ClN3O2C_{20}H_{16}ClN_3O_2, with a molecular weight of approximately 365.82 g/mol.

Synthesis

The synthesis of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide typically involves multi-step organic reactions, including:

  • Formation of the imidazo[1,2-b]pyridazine core: This step often involves cyclization reactions using pyridazine derivatives.

  • Substitution reactions: Introduction of the chloro group onto the phenyl ring.

  • Amide bond formation: Coupling of phenylacetic acid derivatives with the substituted phenyl-imidazopyridazine intermediate.

These steps require precise control over reaction conditions such as temperature, solvent selection, and catalysts to achieve high yields and purity.

Biological Activities

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide has been studied for its potential biological activities:

  • Pharmacological Properties:

    • Exhibits anti-inflammatory effects by modulating cellular pathways.

    • Potential anticancer activity through interaction with enzymes or receptors involved in tumor progression.

  • Mechanism of Action:

    • The compound interacts with specific molecular targets such as enzymes or receptors, altering protein activity or signaling pathways within cells.

  • Applications in Drug Development:

    • The presence of the imidazopyridazine moiety makes it a candidate for targeting diseases involving inflammation or abnormal cell proliferation.

Research Findings

Recent studies have highlighted the utility of compounds with similar structures:

  • Anti-cancer Activity: Derivatives containing imidazo[1,2-b]pyridazine scaffolds have shown cytotoxic effects against various cancer cell lines, suggesting potential for further development.

  • Anti-inflammatory Effects: The chloro-substituted phenyl ring enhances binding affinity to inflammatory mediators.

Challenges and Future Directions

While promising, challenges remain in optimizing the compound's pharmacokinetics and minimizing potential toxicity:

  • Optimization of Synthesis: Improving yields and reducing by-products during synthesis.

  • In Vivo Studies: Limited studies have been conducted on animal models to confirm efficacy and safety.

  • Structure-Activity Relationship (SAR): Further SAR studies are needed to identify modifications that enhance biological activity.

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